1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride
Description
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanamine hydrochloride is a fluorinated macrocyclic compound characterized by a benzodioxocin core structure substituted with four fluorine atoms at positions 3,3,4,2. The molecule features a methanamine group at the 8-position, which is protonated as a hydrochloride salt to enhance solubility and stability . This compound is classified as a specialized building block in medicinal and agrochemical research, particularly for synthesizing fluorinated derivatives with tailored pharmacological or material properties .
The benzodioxocin scaffold is a 10-membered macrocycle fused to a benzene ring, where the fluorine atoms and ether linkages (dioxocin) contribute to its unique electronic and steric properties. Fluorination at the 3,3,4,4 positions likely increases lipophilicity and metabolic stability, making it advantageous for drug design . The hydrochloride salt form improves bioavailability, a critical factor in preclinical development.
Properties
Molecular Formula |
C11H12ClF4NO2 |
|---|---|
Molecular Weight |
301.66 g/mol |
IUPAC Name |
(3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocin-8-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11F4NO2.ClH/c12-10(13)5-17-8-2-1-7(4-16)3-9(8)18-6-11(10,14)15;/h1-3H,4-6,16H2;1H |
InChI Key |
CHJXKBBWOWYJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC2=C(O1)C=CC(=C2)CN)(F)F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fluorinated Benzodioxocin Core
The synthesis begins with the formation of the tetrafluorinated benzodioxocin ring system. A key precursor is 3,4-dihydroxybenzaldehyde, which undergoes alkylation and ring closure reactions to form the eight-membered dialkoxy ring fused to the benzene ring.
Step 1: Alkylation and Ring Formation
A mixture of 3,4-dihydroxybenzaldehyde (0.345 g, 2.5 mmol) and potassium carbonate (3.453 g, 25 mmol) is refluxed in acetonitrile at 373 K for 45 minutes to deprotonate the phenolic hydroxyl groups.
Step 2: Addition of Fluorinated Ester
Subsequently, methanesulfonic acid trifluoro-2,2,3,3-tetrafluoro-1,4-butanediyl ester in acetonitrile (5 ml) is added, and the reaction mixture is refluxed for 12 hours. This step introduces the tetrafluorinated alkyl chain, facilitating the formation of the 1,6-benzodioxocin ring via nucleophilic substitution and ring closure.
Step 3: Workup and Purification
After cooling, inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel, yielding the fluorinated benzodioxocin intermediate as a white solid with a 70.8% yield. Crystals suitable for X-ray analysis are grown by slow evaporation from dichloromethane at room temperature.
Introduction of the Methanamine Hydrochloride Group
The next phase involves functionalizing the fluorinated benzodioxocin intermediate to introduce the methanamine hydrochloride moiety at the 8-position of the ring.
-
Although explicit experimental details for this step on this exact compound are limited, analogous procedures for introducing amine groups on fluorinated benzodioxin derivatives involve nucleophilic substitution or reductive amination strategies. For example, the aldehyde or halogenated precursor at the 8-position can be converted to the corresponding amine by reaction with ammonia or amine sources under controlled conditions.
Formation of Hydrochloride Salt
The free amine is then treated with hydrochloric acid to form the stable methanamine hydrochloride salt, enhancing the compound's stability and solubility.
Alternative Synthetic Routes and Fluorination Strategies
-
The tetrafluorination of the butanediyl ester moiety is crucial for the compound's properties. Fluorination can be achieved via selective fluorination reagents or by using pre-fluorinated building blocks such as tetrafluoroethylene derivatives.
Related Fluorinated Intermediates
The synthesis of 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine, a structurally related compound, serves as a model for preparing fluorinated benzodioxin amines. This compound has been characterized extensively, providing insights into fluorination patterns and amine functionalization.
Industrial Scale Fluorinated Diene Preparation
Patented processes for preparing fluorinated dienes such as 1,1,4,4-tetrafluoro-1,3-butadiene from acetylene and tetrafluoroethylene at high temperatures (350–900 °C) demonstrate the feasibility of large-scale fluorinated building block synthesis, which can be adapted for benzodioxocin synthesis.
Data Tables of Structural and Reaction Parameters
Research Discoveries and Perspectives
The eight-membered dialkoxy ring in the benzodioxocin structure adopts a highly puckered conformation, which influences the compound's chemical reactivity and interaction with biological targets.
Fluorinated macrocycles like this compound are significant in pharmaceuticals and advanced materials due to their unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and lipophilicity.
The synthetic approach using potassium carbonate-mediated alkylation followed by fluorinated ester addition is efficient and yields structurally well-defined products suitable for further functionalization.
Industrial methods for fluorinated building blocks, such as the one-step high-temperature reaction of acetylene and tetrafluoroethylene to produce tetrafluorobutadiene, provide scalable routes to fluorinated intermediates that could be adapted for benzodioxocin derivatives.
The availability of detailed crystallographic data supports the design of analogs and facilitates computational modeling for drug development or material science applications.
Chemical Reactions Analysis
Pyrazole Ring Formation
The pyrazole ring in the compound is typically synthesized via condensation reactions involving hydrazine derivatives and carbonyl compounds. For example, acetoacetate can react with hydrazine hydrate to form a pyrazolone intermediate, which is then functionalized . This step establishes the core heterocyclic structure critical for the compound’s biological activity.
Attachment to Piperidine
The piperidine ring is substituted with a hydroxyl group and a pyrazole-derived methyl group. The synthesis likely involves:
-
Alkylation/Acylation : The pyrazole’s methyl group may be introduced via alkylation or acylation reactions, followed by coupling to piperidine .
-
Functionalization : The hydroxyl group on piperidine may result from reduction of a ketone or nucleophilic substitution, depending on the precursor .
Functionalization Steps
Post-synthesis modifications may include:
-
Hydrogen Bonding : The hydroxyl group on piperidine can participate in hydrogen bonding, influencing solubility and interactions.
-
Pyrazole Ring Substitution : Electrophilic substitution on the pyrazole ring (directed by methyl groups) could introduce additional functional groups.
Condensation Reaction for Pyrazole Formation
The pyrazole ring forms through a hydrazine-carbonyl condensation mechanism:
textHydrazine + β-keto ester → Pyrazole + Water
This reaction is catalyzed under basic conditions (e.g., sodium ethanolate) and yields the pyrazole core .
Alkylation/Acylation of Piperidine
The pyrazole-derived methyl group attaches to piperidine via nucleophilic substitution or alkylation . For example:
-
Mitsunobu Reaction : A piperidine derivative could react with a pyrazole alcohol using a Mitsunobu reagent (e.g., DEAD, triphenylphosphine) to form the methyl linkage .
-
Amide Coupling : If the piperidine is activated (e.g., as an amine), HATU-mediated coupling with a pyrazole-derived carboxylic acid could form the bond .
Hydroxyl Group Reactivity
The hydroxyl group on piperidine undergoes:
-
Acylation : Reaction with acyl chlorides to form esters.
-
Esterification : Reaction with carboxylic acids under acidic conditions.
-
Hydrogen Bonding : Stabilizes interactions in biological systems.
Hydroxyl Group
-
NMR : δ
Scientific Research Applications
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanaminehydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine-8-carbaldehyde
This compound shares the same fluorinated benzodioxocin core but replaces the methanamine hydrochloride group with a carbaldehyde moiety at the 8-position. The aldehyde functional group renders it reactive toward nucleophilic additions (e.g., forming imines or hydrazones), making it a versatile intermediate for further derivatization . Unlike the hydrochloride salt, the neutral carbaldehyde is less water-soluble, limiting its direct pharmaceutical application but expanding its utility in synthetic chemistry.
Non-Fluorinated Benzodioxocin Derivatives
Pharmacological and Agrochemical Relevance
The target compound’s methanamine group enables it to act as a pharmacophore in drug candidates, particularly for targeting central nervous system (CNS) receptors or enzymes requiring amine interactions. In contrast, chlorinated analogs listed in pesticide glossaries (e.g., 2,3,5,6-tetrachloroaniline) exhibit distinct applications as herbicides or fungicides due to their electrophilic aromatic substitution patterns . Fluorinated macrocycles like the target compound are less common in agrochemicals but are increasingly explored for their environmental persistence and selective activity .
Biological Activity
1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanamine hydrochloride (CAS Number: 2742657-87-8) is a fluorinated organic compound characterized by its unique benzodioxocin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound's molecular formula is , with a molecular weight of 265.20 g/mol. Its structural features include multiple fluorine substituents that enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.20 g/mol |
| CAS Number | 2742657-87-8 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms may enhance the compound's binding affinity to enzymes and receptors, potentially leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
Biological Activity Studies
Research has indicated that compounds similar to 1-(3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)methanamine hydrochloride exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro.
- Neuroprotective Properties : Some studies indicate neuroprotective effects that could be beneficial in neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of fluorinated benzodioxocin derivatives. The results showed that these compounds induced cell cycle arrest and apoptosis in human cancer cell lines.
Study 2: Anti-inflammatory Effects
Research conducted at the University of Chemistry demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in a murine model of inflammation. This suggests its potential use as an anti-inflammatory agent.
Study 3: Neuroprotective Effects
A recent investigation published in Pharmacology Reports found that the compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. This opens avenues for further research into its application for neurodegenerative disorders.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity |
|---|---|
| 3,3,4,4-Tetrafluoro-2,3-dihydro-1H-benzodioxole | Anticancer and anti-inflammatory |
| 2-Amino-N-(2-fluorophenyl)acetamide | Analgesic properties |
| 5-Fluoroindole | Drug development applications |
Q & A
Q. Q1. What synthetic methodologies are effective for preparing fluorinated benzodioxocin derivatives like 1-(3,3,4,4-Tetrafluoro-...hydrochloride)?
Methodological Answer:
- Stepwise Synthesis : Fluorinated macrocycles are typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, 3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine derivatives (structurally analogous) are prepared using fluorinated precursors under controlled anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel with THF/hexane eluents) and recrystallization (using ethanol/water mixtures) are standard for isolating crystalline intermediates .
- Key Parameters : Reaction temperature (room temperature to 60°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1 for diamine-spirophosphazene coupling) are critical .
Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : and NMR are essential for verifying fluorinated positions and amine proton environments. Chemical shifts for fluorinated carbons typically appear between δ 110–130 ppm in NMR .
- X-Ray Crystallography : Single-crystal analysis resolves puckered conformations in the eight-membered dialkoxy ring, with C–H⋯O interactions stabilizing the lattice. Data-to-parameter ratios >12 and R-factors <0.05 ensure reliability .
Advanced Research Questions
Q. Q3. How can computational methods optimize reaction pathways for synthesizing fluorinated benzodioxocins?
Methodological Answer:
- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict transition states and activation energies. ICReDD’s approach combines reaction path searches (e.g., GRRM17) with experimental validation to reduce trial-and-error steps .
- Information Science Integration : Machine learning models trained on reaction databases (e.g., PubChem) can prioritize solvent systems or catalysts. For example, THF and EtN are predicted to enhance nucleophilicity in spirophosphazene reactions .
Q. Q4. How should researchers address contradictions between computational predictions and experimental yields?
Methodological Answer:
- Feedback Loop Design : Iteratively refine computational models using experimental data (e.g., adjusting steric/electronic parameters in DFT if observed yields deviate >10% from predictions) .
- Error Source Analysis :
Q. Q5. What strategies improve reproducibility in scaling up fluorinated macrocycle synthesis?
Methodological Answer:
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Reactor Design : Use membrane separation technologies (e.g., nanofiltration) to remove byproducts during continuous-flow synthesis, maintaining >95% purity .
Q. Q6. How can crystallographic data inform reactivity studies of the methanamine hydrochloride moiety?
Methodological Answer:
- Hydrogen Bonding Networks : Weak C–H⋯O interactions in the crystal lattice (observed at 2.5–3.0 Å distances) suggest protonated amine groups participate in supramolecular stabilization, which may influence solubility or nucleophilicity .
- Conformational Flexibility : The puckered benzodioxocin ring (dihedral angles >30°) creates steric hindrance, requiring bulky reagents for functionalization at the 8-position .
Data Interpretation and Validation
Q. Q7. How to validate the purity of intermediates in multi-step syntheses?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detection. For example, molecular ion peaks at m/z 253.73 confirm the methanamine hydrochloride backbone .
- Elemental Analysis : Match calculated vs. observed C/F/N/O percentages (tolerances: ±0.3%).
Q. Q8. What advanced techniques resolve ambiguities in reaction mechanisms?
Methodological Answer:
- Isotopic Labeling : -labeling in dioxocin rings tracks ether bond formation/cleavage pathways.
- Kinetic Isotope Effects (KIE) : Compare / ratios to distinguish radical vs. ionic mechanisms in fluorination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
